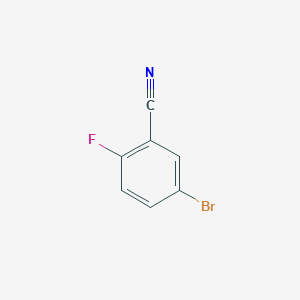

5-Bromo-2-fluorobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNHFWRPJXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369276 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-89-3 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-fluorobenzonitrile melting point and boiling point

Technical Monograph: 5-Bromo-2-fluorobenzonitrile Critical Material Attributes & Synthetic Utility in Drug Development [1]

Part 1: Executive Summary

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) is a high-value pharmacophore scaffold used extensively in the synthesis of small molecule inhibitors, particularly in the oncology and metabolic disease sectors.[1] It serves as a pivotal intermediate for Febuxostat (a non-purine xanthine oxidase inhibitor) and various Tyrosine Kinase Inhibitors (TKIs) .[1]

Its dual-halogenated structure offers orthogonal reactivity: the fluorine atom at the ortho position (relative to the cyano group) is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the bromine atom at the meta position allows for regiospecific Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical profile, thermodynamic behavior, and purification protocols required to maintain the high purity (>98%) essential for GMP manufacturing.[1]

Part 2: Physicochemical Profile

The following data represents the consensus of experimental values and thermodynamic predictions.

| Property | Value / Range | Condition | Significance |

| Appearance | White to off-white crystalline solid | @ 25°C | Coloration indicates oxidation or isomeric impurities.[1] |

| Melting Point (MP) | 76 – 81 °C | 1 atm | Critical Purity Attribute. Sharp range (<2°C) confirms >98% purity.[1] |

| Boiling Point (BP) | ~220 – 260 °C (Predicted) | 760 mmHg | Theoretical only. Material likely degrades or sublimes before atmospheric boiling.[1] |

| Flash Point | >110 °C | Closed Cup | Non-flammable solid, but combustible.[1] |

| Density | ~1.73 g/cm³ | Predicted | High density due to bromine substitution.[1] |

| Solubility | Soluble: DCM, EtOAc, MethanolInsoluble: Water | @ 25°C | Dictates recrystallization solvent systems.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Senior Scientist Note: Do not attempt to distill this compound at atmospheric pressure. The predicted boiling point is theoretical. At temperatures >150°C, the nitrile group can undergo hydrolysis if moisture is present, or the compound may sublime.[1] Purification must be achieved via recrystallization. [1]

Part 3: Thermodynamic Analysis & Purity Determination

The Melting Point as a Purity Proxy

For 5-Bromo-2-fluorobenzonitrile, the melting point (76–81°C) is the primary "quick-check" for quality control.[1]

-

Depression: A melting point onset below 75°C typically indicates contamination with the 4-bromo isomer (regioisomer byproduct) or residual solvent.[1]

-

Broadening: A range >2°C suggests eutectic formation with starting materials (2-fluorobenzonitrile).[1]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Standard capillary MP is sufficient for routine checks, but DSC is required for GMP validation.

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Crimped lid (non-hermetic).

-

Reference: Empty aluminum pan.

-

Ramp Rate: 5°C/min from 30°C to 100°C.

-

Analysis:

Part 4: Purification Protocol (Recrystallization)

Synthesis of this compound often yields a crude solid with a yellow tint (bromine impurities).[1] The following protocol uses a bi-phasic solvent system to remove colored impurities and isomers.

Objective: Upgrade purity from 95% (Crude) to >99% (White Crystalline).

Reagents:

Workflow:

-

Dissolution: Dissolve crude 5-Bromo-2-fluorobenzonitrile in minimal boiling Ethyl Acetate (~3 mL per gram).

-

Decolorization: Add Activated Charcoal (5% w/w).[1] Stir at reflux for 10 minutes.

-

Hot Filtration: Filter through a pre-warmed Celite pad to remove charcoal.[1]

-

Crystallization:

-

Cooling: Allow the flask to cool to room temperature slowly (insulate with foil). Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

-

Harvest: Cool to 4°C for 2 hours. Filter crystals and wash with cold Hexanes.[1]

-

Drying: Vacuum dry at 40°C for 6 hours.

Part 5: Synthetic Utility & Applications

The strategic value of 5-Bromo-2-fluorobenzonitrile lies in its ability to serve as a "linchpin" scaffold.[1]

Mechanism of Action in Synthesis

-

Site A (Fluorine): The nitrile group at C1 is electron-withdrawing, activating the C2-Fluorine for SNAr displacement by amines, thiols, or alkoxides.[1]

-

Site B (Bromine): The C5-Bromine remains intact during SNAr conditions, available for subsequent Suzuki or Buchwald coupling.[1]

Workflow: Synthesis of Febuxostat/Kinase Inhibitor Scaffolds

Figure 1: The chemoselective synthetic pathway utilizing 5-Bromo-2-fluorobenzonitrile. Note the sequential activation of the Fluorine followed by the Bromine.[3]

Part 6: Safety & Handling

-

Signal Word: WARNING

-

GHS Hazards:

-

Storage: Store at 2–8°C (Refrigerated) recommended to prevent slow hydrolysis of the nitrile or discoloration over long periods.[1] Keep container tightly closed under inert gas (Nitrogen/Argon) if possible.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724900, 5-Bromo-2-fluorobenzonitrile.[1] Retrieved from [Link]

-

Google Patents. CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method.[1] (Describes the dibromohydantoin synthesis route). Retrieved from

-

Cheméo. Chemical Properties of 5-Bromo-2-fluorobenzonitrile. (Thermodynamic predictions). Retrieved from [Link][1]

Sources

Solubility Profile & Process Engineering of 5-Bromo-2-fluorobenzonitrile

The following technical guide details the solubility profile, thermodynamic behavior, and experimental determination protocols for 5-Bromo-2-fluorobenzonitrile .

CAS: 179897-89-3 | Formula: C₇H₃BrFN | MW: 200.01 g/mol

Executive Summary

5-Bromo-2-fluorobenzonitrile is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat) and advanced materials via Suzuki-Miyaura cross-coupling. Its solubility behavior is governed by the interplay between its high-dipole nitrile group and the lipophilic bromine substituent.

This guide provides a comprehensive solubility landscape, distinguishing between reaction solvents (high solubility) and crystallization solvents (temperature-dependent solubility). It also details the Laser Monitoring Observation Technique , the gold standard for generating precise solubility curves (mole fraction vs. temperature).

Physicochemical Profile

Understanding the solute's intrinsic properties is the first step in predicting solvent interactions.

| Property | Value | Engineering Implication |

| Physical State | White to light yellow crystalline solid | Requires particle size control for dissolution kinetics. |

| Melting Point | 76 – 81 °C | Solubility often increases exponentially near |

| LogP (Predicted) | ~2.46 | Lipophilic; poor water solubility (<0.1 g/L), high affinity for non-polar/polar aprotic solvents. |

| Dipole Moment | High (due to -CN and -F) | Strong interaction with polar aprotic solvents (DMSO, DMF). |

Solubility Landscape

The solubility data below synthesizes experimental reaction conditions and thermodynamic predictions based on Hansen Solubility Parameters (HSP).

Solvent Classification Table

| Solvent Class | Specific Solvents | Solubility Status | Process Application |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 g/L) | Primary reaction media for nucleophilic substitutions (S_NAr). |

| Aromatic | Toluene, Xylene | Moderate-High | Standard solvent for Suzuki couplings; solubility increases significantly with T. |

| Polar Protic | Ethanol, Methanol | Temp-Dependent | Ideal for Recrystallization. Soluble at boiling; sparingly soluble at RT. |

| Ethers | THF, 1,4-Dioxane | Good | Used in organometallic catalysis (compatible with boronic acids). |

| Esters | Ethyl Acetate | Moderate | Extraction solvent; often used in binary mixtures with heptane. |

| Aqueous | Water | Insoluble | Antisolvent for precipitation; biphasic reaction component. |

Theoretical Framework: Hansen Solubility Parameters

To screen novel solvents, compare the solute's estimated parameters with the solvent's.

- (Dispersion): High (due to Br/aromatic ring). Matches Toluene/Benzene.

- (Polarity): Moderate-High (due to -CN). Matches DMF/Acetone.

-

(H-Bonding): Low (Acceptor only). Incompatible with water (high

Experimental Protocols for Solubility Determination

For regulatory filing or process optimization, precise solubility curves (

Protocol A: Laser Monitoring Observation Technique

This method eliminates human error in detecting the "disappearance" of the solid phase, providing high-precision equilibrium data.

Equipment:

-

Jacketed glass vessel with magnetic stirring.[1]

-

Thermostatic circulating water bath (

K). -

Laser source (<5 mW) and photodetector/light meter.

-

Digital thermometer.

Workflow:

-

Preparation: Add a known mass of solvent (

) to the vessel. Set temperature -

Background: Measure baseline laser intensity (

) through the clear solvent. -

Addition: Add solute in small, weighed increments (

). -

Scattering: Undissolved particles scatter light, reducing intensity (

). -

Equilibrium: Stir until

returns to -

Saturation Point: Continue adding solute until

fails to return to

Figure 1: Logic flow for determining solubility via Laser Monitoring. This method detects the exact point of saturation by measuring Tyndall scattering.

Protocol B: Static Gravimetric Method (Bench Standard)

Use this for rapid estimation or when laser equipment is unavailable.

-

Saturation: Add excess 5-Bromo-2-fluorobenzonitrile to solvent in a sealed vial.

-

Equilibration: Shake at constant temperature for 24–48 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

to prevent precipitation). -

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue, OR analyze via HPLC (UV detection at 254 nm).

Process Engineering: Recrystallization Strategy

The most common purification method for this intermediate is recrystallization from Ethanol or Ethanol/Water mixtures.

Thermodynamic Logic

-

High T (70°C): Solute-Solvent interactions (Dipole-Dipole) dominate. High solubility.

-

Low T (0-5°C): Lattice energy dominates. Entropy of mixing decreases. Solubility drops sharply, forcing crystallization.

Decision Matrix for Solvent Selection

Figure 2: Decision tree for selecting the optimal solvent system based on process goals (Synthesis vs. Purification).

Safety & Handling (SDS Summary)

-

Hazards: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation.

-

GHS Signal: Warning.[2]

-

Handling:

-

Use only in a chemical fume hood.

-

Avoid dust generation (combustible solid).

-

Incompatibility: Strong oxidizing agents. Reacts with strong bases to release toxic fumes (if nitrile hydrolysis occurs).

-

References

-

ChemicalBook. (2024). 5-Bromo-2-fluorobenzonitrile Properties and Solubility Data.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.

-

Jouyban, A., et al. (2021). Solubility study of ketoconazole... A laser monitoring method. Journal of Molecular Liquids. (Cited for Protocol A methodology).[1]

-

Google Patents. (2014). CN103936622A: 5-bromo-2-fluorobenzonitrile synthesis method.[3] (Cited for recrystallization solvents).[4][5]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical framework).

Sources

- 1. 3-Bromo-5-fluorobenzonitrile | 179898-34-1 | Benchchem [benchchem.com]

- 2. 5-Bromo-2-fluorobenzonitrile 97 179897-89-3 [sigmaaldrich.com]

- 3. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic and Analytical Guide to 5-Bromo-2-fluorobenzonitrile

This technical guide provides an in-depth analysis of the spectral data for 5-Bromo-2-fluorobenzonitrile (CAS No: 179897-89-3), a key intermediate in pharmaceutical and agrochemical synthesis.[1] For researchers, process chemists, and quality control specialists, accurate interpretation of analytical data is paramount for confirming molecular structure, assessing purity, and ensuring reaction success. This document moves beyond a simple data repository, offering a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical experimental considerations.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular architecture is essential for predicting and interpreting spectral outcomes. 5-Bromo-2-fluorobenzonitrile is a disubstituted benzonitrile featuring three distinct functional groups whose electronic effects dictate the spectral characteristics of the molecule.

-

Molecular Formula: C₇H₃BrFN[1]

-

Appearance: Off-white to light yellow crystalline solid

-

Melting Point: 76-80 °C[1]

Caption: A standardized workflow for reliable NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. [3][4]The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a molecular "fingerprint". [5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3100–3000 | Medium | Aromatic C-H Stretch |

| 2230 | Strong, Sharp | C≡N (Nitrile) Stretch |

| 1580, 1475, 1400 | Medium-Strong | Aromatic C=C Ring Stretches |

| 1250 | Strong | Aryl-F C-F Stretch |

| 890, 820 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: Data sourced from PubChem and spectral databases.[2]

Expertise & Causality:

-

Nitrile Stretch (2230 cm⁻¹): The most diagnostic peak in the spectrum is the strong, sharp absorption for the C≡N triple bond stretch. Its position and intensity are highly characteristic and confirm the presence of the nitrile group.

-

Aromatic Region: The C=C stretching vibrations within the benzene ring appear as a series of absorptions in the 1400-1600 cm⁻¹ range. The C-H stretching bands appear just above 3000 cm⁻¹.

-

C-F Stretch (1250 cm⁻¹): The C-F bond stretch gives rise to a strong absorption in the fingerprint region, confirming fluorination.

-

Substitution Pattern: The strong bands in the 900-800 cm⁻¹ region are due to out-of-plane C-H bending. The specific positions of these bands are highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. [7]

| m/z | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 201 | High | [M+2]⁺ Molecular ion (with ⁸¹Br) |

| 199 | High | [M]⁺ Molecular ion (with ⁷⁹Br) |

| 120 | Base Peak (100%) | [M-Br]⁺ |

Note: Data sourced from NIST Mass Spectrometry Data Center via PubChem.[2]

Expertise & Causality:

-

Isotopic Pattern of Bromine: The most telling feature is the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a pair of peaks (a doublet) at m/z 199 and 201 with nearly equal intensity. This is an unmistakable signature for a molecule containing one bromine atom.

-

Fragmentation Pathway: In electron ionization (EI) mass spectrometry, the molecular ion can fragment. For aromatic compounds, the ring structure is relatively stable. [8][9]The most favorable fragmentation for 5-Bromo-2-fluorobenzonitrile is the cleavage of the C-Br bond, which is weaker than the C-F or C-C bonds. This results in the loss of a bromine radical to form the C₇H₃FN⁺ cation at m/z 120. This fragment is the most stable and abundant ion, hence it is observed as the base peak. [2]

Caption: Dominant fragmentation of 5-Bromo-2-fluorobenzonitrile upon electron ionization.

Safety and Handling

Proper handling of chemical reagents is a critical component of laboratory safety and experimental integrity.

-

Hazards: 5-Bromo-2-fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. [2][10]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [10]

Conclusion

The structural elucidation of 5-Bromo-2-fluorobenzonitrile is definitively achieved through the synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra confirm the 1,2,4-trisubstitution pattern and the electronic environment of each atom, with characteristic C-F couplings providing unambiguous assignments. IR spectroscopy validates the presence of the key nitrile, aryl-fluoride, and aromatic functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic bromine isotopic pattern, with a dominant fragmentation pathway involving the loss of the bromine atom. This comprehensive spectral guide serves as a reliable reference for researchers, ensuring confident identification and quality assessment of this important chemical building block.

References

-

PubChem. 5-Bromo-2-fluorobenzonitrile Compound Summary (CID 2724900). National Center for Biotechnology Information. [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharm Anal Chem, 8:225. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy.[Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]

-

Chemguide. Mass spectra - fragmentation patterns.[Link]

-

Royal Society of Chemistry. Electronic Supplementary Materials.[Link]

-

University of Colorado, Boulder. Infrared Spectroscopy: Theory.[Link]

Sources

- 1. 5-Bromo-2-fluorobenzonitrile 97 179897-89-3 [sigmaaldrich.com]

- 2. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

- 11. downloads.ossila.com [downloads.ossila.com]

Strategic Functionalization of 5-Bromo-2-fluorobenzonitrile: A Guide to Orthogonal Reactivity

Executive Summary

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) is not merely a halogenated aromatic; it is a "privileged scaffold" in modern medicinal chemistry. Its value lies in the electronic orthogonality of its three functional handles: a labile fluorine activated for nucleophilic aromatic substitution (

This technical guide provides a validated roadmap for selectively engaging these groups. By exploiting the specific reactivity profiles described below, researchers can access high-value pharmacophores—most notably 5-bromo-1H-indazol-3-amine derivatives, which are critical intermediates in the synthesis of HIV-1 capsid inhibitors (e.g., Lenacapavir) and various kinase inhibitors.

Part 1: Electronic Architecture & Reactivity Landscape

To manipulate this molecule effectively, one must understand the electronic push-pull forces at play.

The Electronic Map

The benzene ring is highly electron-deficient, activated by two strong electron-withdrawing groups (EWG):[1]

-

C1-Nitrile (-CN): Exerts a strong mesomeric (

) and inductive ( -

C2-Fluorine (-F): While electronegative, its primary role here is as a leaving group. In

reactions, fluoride is a superior leaving group to bromide because the highly polarized C-F bond stabilizes the transition state (Meisenheimer complex) more effectively, despite the strong bond energy. -

C5-Bromine (-Br): Located meta to the nitrile and para to the fluorine. It remains electronically distinct, allowing it to survive mild

conditions while remaining reactive toward oxidative addition by Pd(0) species.

Reactivity Hierarchy (Chemo-selectivity)

| Rank | Site | Reaction Type | Trigger |

| 1 (Fastest) | C2-F | Nucleophiles (Hydrazine, Amines, Alkoxides) + Heat | |

| 2 (Tunable) | C5-Br | Metal-Catalyzed Coupling | Pd(0)/Ni(0) Catalyst + Ligand + Base |

| 3 (Slowest) | C1-CN | Hydrolysis / Addition | Strong Acid/Base or Lewis Acid Catalysis |

Part 2: The C2-Fluorine Node (S_NAr & Indazole Synthesis)

The most critical application of this scaffold is the "cascade" reaction with hydrazine to form indazoles. This is a self-validating protocol: if the reaction turns yellow/orange and precipitates a solid, the cyclization is likely proceeding.

Protocol A: Synthesis of 5-Bromo-1H-indazol-3-amine

This reaction exploits the ortho-fluoro effect. Hydrazine first displaces the fluorine (

Reagents:

-

Substrate: 5-Bromo-2-fluorobenzonitrile (1.0 eq)[2]

-

Reagent: Hydrazine hydrate (5.0 - 10.0 eq)

-

Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-bromo-2-fluorobenzonitrile in EtOH (5 mL per gram of substrate).

-

Addition: Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction possible.

-

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Isolation: Cool to room temperature. The product, 5-bromo-1H-indazol-3-amine, typically precipitates as a solid.

-

Purification: Pour into ice water. Filter the precipitate. Wash with cold water to remove excess hydrazine.

Mechanism Visualization:

Caption: Cascade mechanism converting the fluoro-nitrile scaffold into the amino-indazole pharmacophore.

Part 3: The C5-Bromine Node (Cross-Coupling)

The bromine atom serves as the "exit vector" for extending the carbon skeleton. A common pitfall is attempting this before the indazole formation if the coupling partners are sensitive to hydrazine. However, for robust substrates, the order can be reversed.

Protocol B: Suzuki-Miyaura Coupling (Post-Indazole Formation)

This protocol assumes you have already formed the indazole (from Part 2) and now wish to arylate the C5 position.

Reagents:

-

Boronic Acid: Aryl-B(OH)

(1.2 eq) -

Catalyst:

(5 mol%) -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Degassing: In a reaction vial, combine substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (

) three times. This is critical to prevent Pd oxidation. -

Catalyst Addition: Add the Pd catalyst under positive

flow. -

Reaction: Add degassed solvent mixture. Seal and heat to

for 12 hours. -

Workup: Dilute with EtOAc, wash with brine. Dry over

.[4] -

Purification: Flash chromatography. Note: Indazoles are polar; use DCM/MeOH gradients.

Part 4: Integrated Workflows & Orthogonality

The power of this scaffold is the ability to choose your path. Below is the decision matrix for sequencing reactions.

Table 1: Strategic Reaction Sequencing

| Sequence | Strategy | Pros | Cons |

| Path A: | "Heterocycle First" | Highly scalable; avoids hydrazine compatibility issues with the coupled group. | Indazole N-H protons can interfere with some Pd-catalysts (may require protection). |

| Path B: | "Decoration First" | Allows late-stage heterocycle formation; useful if the indazole is the final target. | Hydrazine is a strong reducing agent and nucleophile; may damage sensitive coupled groups (e.g., esters). |

Decision Logic Diagram:

Caption: Decision matrix for sequencing synthetic steps based on chemoselectivity.

Part 5: Safety & Handling (E-E-A-T)

As a Senior Scientist, safety is paramount. This molecule presents specific hazards that must be managed via engineering controls.

-

HF Generation: The

reaction with hydrazine releases Fluoride ions (-

Mitigation: Use borosilicate glass and ensure basic workup (bicarbonate wash) immediately upon completion.

-

-

Nitrile Toxicity: Like all benzonitriles, this compound can metabolize to release cyanide in vivo, though it is generally stable in vitro.

-

Mitigation: Handle in a fume hood. Treat waste streams with bleach (hypochlorite) if cyanide hydrolysis is suspected.

-

-

Sensitizer: Alkyl/Aryl halides are potential skin sensitizers.

-

Mitigation: Double-gloving (Nitrile) is mandatory.

-

References

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900. National Library of Medicine. Retrieved February 8, 2026, from [Link]

- Source for GHS safety d

- Source for commercial specifications and general reactivity applic

- Source for specific hydrazine reflux protocols.

-

National Institutes of Health (PMC). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved February 8, 2026, from [Link]

- Source for the specific application of this scaffold in antitumor drug design and Suzuki coupling conditions.

-

ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved February 8, 2026, from [Link]

- Source connecting the indazole synthesis pathway to the high-profile drug Lenacapavir.

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

Key chemical reactions involving 5-Bromo-2-fluorobenzonitrile

Title: Strategic Functionalization of 5-Bromo-2-fluorobenzonitrile: A Technical Guide for Medicinal Chemistry Scaffolding

Executive Summary

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses three distinct functional handles—an electrophilic nitrile, a nucleophile-labile fluoride (

Reactivity Landscape & Chemo-selectivity

To design effective routes, one must understand the electronic bias of the molecule.

-

The Fluorine (C-2): Highly activated for Nucleophilic Aromatic Substitution (

). The nitrile group at C-1 is strongly electron-withdrawing (inductive and mesomeric), significantly lowering the LUMO energy at the C-2 position. This bond is the most reactive site for "hard" nucleophiles (amines, alkoxides). -

The Bromine (C-5): Located meta to the nitrile and para to the fluorine. It is relatively stable to non-metallic nucleophiles but highly reactive in Pd(0)/Pd(II) catalytic cycles.

-

The Nitrile (C-1): Serves as both an activating group for the

reaction and a precursor for heterocycle formation (e.g., amidines, tetrazoles) or hydrolysis to amides/acids.

Operational Rule: In a sequential workflow,

Protocol A: Regioselective Displacement

The displacement of the C-2 fluorine is the primary entry point for diversifying this scaffold.

Mechanism & Causality

The reaction proceeds via a Meisenheimer complex.[2] The ortho-nitrile stabilizes the anionic intermediate. Solvents with high dielectric constants (DMSO, DMF, NMP) are required to stabilize the transition state and dissolve the inorganic bases.

Standard Operating Procedure (Amine Nucleophiles)

-

Substrate: 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

-

Reagent: Primary or Secondary Amine (1.1–1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA (1.5 equiv) for soluble organic bases. -

Solvent: Acetonitrile (MeCN) for mild cases; DMSO for unreactive amines.

-

Conditions: 60–80°C, 2–4 hours.

Step-by-Step Workflow:

-

Charge: Dissolve 5-Bromo-2-fluorobenzonitrile in MeCN (0.5 M concentration).

-

Addition: Add

(finely milled) followed by the amine. -

Monitor: Heat to 60°C. Monitor by TLC/LCMS.

-

Success Marker: Disappearance of starting material (RT ~ 2.5 min) and appearance of product (M+ amine mass - HF). The Br isotope pattern (1:1 doublet) must remain intact.

-

-

Workup: Dilute with water to precipitate the product (if solid) or extract with EtOAc.

-

Purification: Recrystallization from EtOH/Water is often sufficient due to the high conversion rates.

Critical Note: If using hydrazine as the nucleophile, the resulting intermediate (2-hydrazinyl-5-bromobenzonitrile) is unstable and prone to spontaneous cyclization to 5-bromo-3-amino-1H-indazole . This "instability" is often a desired feature for heterocycle synthesis (see Section 4).

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Once the C-2 position is functionalized (or if the F is retained for specific bioactivity), the C-5 Bromine is engaged.

Catalyst Selection Logic

-

Standard:

is robust for aryl bromides and resists de-ligation better than -

Challenging Substrates: If the C-2 substituent is bulky (steric hindrance), switch to XPhos Pd G2 .

Experimental Protocol

-

Substrate: 5-Bromo-2-substituted-benzonitrile (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed).

Self-Validating Steps:

-

Inerting: Sparge solvents with Nitrogen for 15 mins before adding the catalyst. Pd(0) is oxygen-sensitive.

-

Reaction: Heat to 90°C for 4–12 hours.

-

QC Check: LCMS must show loss of the Br isotope pattern. If the starting material persists but boronic acid is consumed, homocoupling of the boronic acid has occurred (add more boronic acid).

Advanced Application: Heterocycle Construction

This scaffold is ideal for "telescoped" synthesis of fused ring systems.

Pathway 1: Synthesis of 5-Bromo-3-aminoindazoles

Reaction with hydrazine hydrate effects

-

Reagents: Hydrazine hydrate (excess), EtOH, Reflux.

-

Outcome: Formation of the indazole core, a privileged structure in kinase inhibitors (e.g., Axitinib analogs).

Pathway 2: Synthesis of Benzothiophenes

Reaction with methyl thioglycolate using a strong base.

-

Mechanism: Thiol displacement of F (

) -

Result: Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate.

Visual Technical Data

Figure 1: Chemo-selective Reaction Pathways

Caption: Divergent synthesis paths. Blue/Green paths represent the most common high-yield workflows.

Table 1: Comparative Reactivity Data

| Reaction Type | Target Site | Reagent Class | Critical Parameter | Typical Yield |

| C-2 (Fluorine) | Amines, Thiols | Solvent Polarity (DMF/DMSO preferred) | >90% | |

| Suzuki | C-5 (Bromine) | Boronic Acids | 75–85% | |

| Hydrolysis | C-1 (Nitrile) | NaOH / | Temperature control (avoid F-hydrolysis) | 80% |

| Cyclization | C-1 & C-2 | Hydrazine | Stoichiometry (>3 equiv hydrazine) | >95% |

References

-

Regioselective

: Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Activated Fluorobenzenes." (General reference for -

Suzuki Coupling Protocols: Chemical Reviews. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."

-

Indazole Synthesis: Bioorganic & Medicinal Chemistry Letters. "Synthesis of 3-aminoindazoles from 2-fluorobenzonitriles."

-

Benzothiophene Synthesis: Tetrahedron Letters. "Thorpe-Ziegler cyclization strategies for benzothiophenes."

-

Safety & Handling: PubChem. "5-Bromo-2-fluorobenzonitrile Compound Summary."

Sources

Strategic Utilization of 5-Bromo-2-fluorobenzonitrile in Medicinal Chemistry

This technical guide details the strategic application of 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) in organic synthesis, specifically for drug discovery.

Executive Summary

5-Bromo-2-fluorobenzonitrile is a high-value pharmacophore scaffold characterized by orthogonal reactivity . Its trisubstituted benzene core offers three distinct chemical handles—an aryl bromide, an activated aryl fluoride, and a nitrile group—that allow for sequential, chemoselective functionalization. This guide outlines the "order of operations" for maximizing yield and diversity when using this building block to synthesize kinase inhibitors (e.g., PIM inhibitors) and heterocycles like indazoles and benzothiophenes.

The Orthogonal Triad: Reactivity Profile

The molecule's utility stems from the electronic differentiation of its substituents. A successful synthetic strategy relies on exploiting these differences to avoid protecting groups.

| Functional Handle | Position | Electronic State | Primary Reactivity | Chemoselectivity Note |

| Aryl Bromide | C-5 | Weakly activated | Pd-Catalyzed Coupling (Suzuki, Buchwald) | Reacts first under Pd(0) conditions; F and CN remain inert. |

| Aryl Fluoride | C-2 | Highly activated | SNAr (Nucleophilic Aromatic Substitution) | Activated by ortho-CN. Reacts with amines/thiols.[1][2] |

| Nitrile | C-1 | Electron-withdrawing | Cyclization / Hydrolysis | Essential for heterocycle formation (Indazoles, Quinazolines). |

Chemo-Differentiation Map

The following decision tree illustrates the divergent pathways available based on the initial reaction choice.

Figure 1: Chemoselective divergence. Pathway A allows retention of the fluoro-nitrile core for late-stage cyclization, while Pathway B consumes it immediately.

Detailed Experimental Protocols

Pathway A: Synthesis of PIM Kinase Inhibitor Scaffolds

Context: This route is preferred when building complex biaryl systems (e.g., Thienopyrimidinones). The bromine is replaced first, preserving the ortho-fluoro-nitrile motif for a subsequent cyclization with methyl thioglycolate.

Step 1: Suzuki-Miyaura Coupling (Site-Selective)

-

Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).

-

Solvent: DME/H2O (3:1).

-

Procedure:

-

Degas the solvent mixture with argon for 15 minutes.

-

Add reagents to a sealed tube.

-

Heat at 80–90 °C for 4–6 hours. Note: Monitor by LCMS. The C-F bond remains intact under these conditions.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

-

Outcome: 5-Aryl-2-fluorobenzonitrile (>85% yield).

-

Step 2: Cyclization to Benzothiophene

-

Reagents: Product from Step 1 (1.0 equiv), Methyl thioglycolate (1.2 equiv), Et3N (3.0 equiv).

-

Solvent: DMSO (anhydrous).

-

Procedure:

-

Dissolve the biaryl nitrile in DMSO.

-

Add methyl thioglycolate and triethylamine.

-

Heat at 100 °C (or 130 °C under microwave irradiation) for 30–60 minutes.

-

Mechanism: The thiolate anion performs an SNAr displacement of the fluorine, followed by a Thorpe-Ziegler cyclization onto the nitrile.

-

Outcome: Methyl 3-amino-5-arylbenzo[b]thiophene-2-carboxylate.

-

Pathway B: Synthesis of 3-Aminoindazoles

Context: Direct access to the indazole core, a privileged structure in kinase inhibitors (e.g., Axitinib analogs).

Protocol:

-

Reagents: 5-Bromo-2-fluorobenzonitrile (1.0 equiv), Hydrazine hydrate (5.0 equiv).

-

Solvent: n-Butanol or Ethanol.

-

Procedure:

-

Dissolve the starting material in n-butanol.

-

Add hydrazine hydrate dropwise at room temperature.

-

Reflux (110–120 °C) for 2–4 hours.

-

Observation: The reaction typically precipitates a white/off-white solid upon cooling.

-

Workup: Cool to 0 °C, filter the precipitate, and wash with cold ethanol.

-

Outcome: 5-Bromo-1H-indazol-3-amine.

-

Why this works: Hydrazine acts as a bidentate nucleophile. The primary amine displaces the fluorine (SNAr), and the second nitrogen attacks the nitrile to close the ring.

-

Critical Safety & Handling (E-E-A-T)

-

Skin/Eye Irritant: The compound is a potent irritant.[3] The presence of the benzylic nitrile and aryl halide makes it a potential sensitizer.

-

Cyanide Hazard: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Do not mix with strong acids without proper ventilation.

-

Solvent Compatibility: Avoid nucleophilic solvents (e.g., MeOH) in the presence of strong bases unless SNAr at the fluorine is intended.

References

-

Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 2015.

-

BenchChem. "Physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone." (Describes the hydrazine cyclization pathway).

-

Sigma-Aldrich. "Product Specification: 5-Bromo-2-fluorobenzonitrile."[4] (Lists applications in cyclopropylvinyl and benzothiophene synthesis).

-

PubChem. "Compound Summary: 5-Bromo-2-fluorobenzonitrile."

Sources

Strategic Utilization of 5-Bromo-2-fluorobenzonitrile in High-Value Pharmacophore Synthesis

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 5-Bromo-2-fluorobenzonitrile (CAS 179897-89-3) has emerged as a "privileged scaffold"—a molecular platform capable of accessing diverse bioactive chemical space through orthogonal functionalization. Its utility is driven by a unique electronic arrangement: the electron-withdrawing nitrile group at position 1 activates the fluorine at position 2 for nucleophilic aromatic substitution (

This guide delineates the strategic application of 5-Bromo-2-fluorobenzonitrile in the synthesis of high-value heterocyclic pharmacophores, specifically focusing on 3-aminoindazoles (kinase inhibitors, HIV capsid inhibitors) and biaryl ethers (xanthine oxidase inhibitors like Febuxostat).

Chemical Profile & Reactivity Logic

The synthetic power of 5-Bromo-2-fluorobenzonitrile lies in its ability to undergo sequential, chemoselective transformations .

| Feature | Electronic Effect | Synthetic Utility |

| 2-Fluoro | Activated by ortho-CN and para-Br | Highly susceptible to |

| 1-Cyano | Strong Electron Withdrawing Group (EWG) | Activates the ring for |

| 5-Bromo | Weakly deactivating | Stable under |

Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthetic pathways enabled by the orthogonal reactivity of the Br and F substituents.

Critical Application: Synthesis of 3-Aminoindazoles[2]

The 3-aminoindazole motif is a cornerstone in drug discovery, present in tyrosine kinase inhibitors (e.g., Linifanib) and HIV capsid inhibitors (e.g., Lenacapavir intermediates).[1] 5-Bromo-2-fluorobenzonitrile provides a direct, one-pot entry into this scaffold via reaction with hydrazine.

Mechanism of Action

The reaction proceeds via a cascade sequence:

- Displacement: Hydrazine displaces the activated fluorine atom.

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine attacks the adjacent nitrile carbon.

-

Tautomerization: Formation of the stable 3-amino-1H-indazole.

This route is superior to diazonium-based methods as it avoids potentially explosive intermediates and harsh acidic conditions.

Experimental Protocol: Synthesis of 5-Bromo-1H-indazol-3-amine

Adapted from optimized procedures for similar halogenated benzonitriles (e.g., Lenacapavir intermediates).

Reagents:

-

5-Bromo-2-fluorobenzonitrile (1.0 eq)

-

Hydrazine hydrate (5.0 eq)

-

n-Butanol (Solvent, 10 volumes)

Procedure:

-

Charge: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-fluorobenzonitrile and n-Butanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature. Note: Exotherm is possible; monitor internal temperature.

-

Reflux: Heat the mixture to reflux (

) and stir for 12–16 hours. Monitor consumption of starting material by HPLC or TLC (Eluent: 30% EtOAc in Hexanes). -

Workup: Cool the reaction mixture to

. The product typically precipitates as a solid. -

Isolation: Filter the solid and wash with cold water (

vol) to remove excess hydrazine. -

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield: Expected yield 85–92%.

Critical Application: Febuxostat & Biaryl Ether Synthesis

5-Bromo-2-fluorobenzonitrile is a strategic intermediate for Febuxostat (a xanthine oxidase inhibitor for gout).[2] The molecule's core structure requires a 1,2,4-substituted benzene ring: a nitrile at position 1, an isobutoxy group at position 2, and a thiazole moiety at position 5.

Using this scaffold allows for a "late-stage coupling" strategy, where the ether linkage is established first, followed by the attachment of the complex thiazole tail via Suzuki coupling.

Synthetic Workflow

Figure 2: Sequential assembly of the Febuxostat core using 5-Bromo-2-fluorobenzonitrile.

Experimental Protocol: Etherification

Objective: Selective replacement of Fluorine with Isobutoxide.

Reagents:

-

5-Bromo-2-fluorobenzonitrile (20.0 g, 100 mmol)

-

Isobutanol (150 mL)

-

Potassium Carbonate (

) (27.6 g, 200 mmol) -

DMF (Dimethylformamide) (Catalytic amount or as co-solvent)

Procedure:

-

Preparation: Dissolve 5-Bromo-2-fluorobenzonitrile in Isobutanol. Add anhydrous

. -

Reaction: Heat the mixture to

under nitrogen atmosphere. Stir for 6–8 hours. -

Monitoring: The reaction is complete when the starting fluoride is consumed (monitor by GC or HPLC).

-

Quench: Cool to room temperature and filter off inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. The residue can be crystallized from heptane to yield 5-bromo-2-isobutoxybenzonitrile .

-

Data: This intermediate is now ready for Suzuki coupling at the bromine position.

Safety & Handling Guidelines

-

Nitrile Hazards: While less toxic than simple cyanides, 5-Bromo-2-fluorobenzonitrile can release toxic fumes if heated to decomposition. Handle in a well-ventilated fume hood.

-

Skin/Eye Contact: The compound is an irritant.[3] Standard PPE (nitrile gloves, safety glasses, lab coat) is mandatory.

-

Hydrazine Warning: In the indazole protocol, hydrazine hydrate is a known carcinogen and highly toxic. Use a closed system and quench all waste streams with bleach (sodium hypochlorite) before disposal.

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724900, 5-Bromo-2-fluorobenzonitrile. Retrieved from

- Gilead Sciences, Inc. (2020). Process for the preparation of HIV capsid inhibitors.

- Teijin Limited. (1991). Carboxylic acid derivatives and their preparation.

-

Molecules. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (Demonstrates hydrazine cyclization on similar scaffolds). Retrieved from

An In-Depth Technical Guide to the Safe Handling, Storage, and Emergency Management of 5-Bromo-2-fluorobenzonitrile

This guide serves as a critical resource for researchers, chemists, and drug development professionals who handle 5-Bromo-2-fluorobenzonitrile. As a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex organic molecules, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond mere procedural lists to provide the causal reasoning behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Core Hazard Profile and Toxicological Assessment

5-Bromo-2-fluorobenzonitrile (CAS No: 179897-89-3) is a substituted benzonitrile that presents multiple acute health hazards.[3] Its toxicity is a composite of the risks associated with aromatic halogenated compounds and the intrinsic reactivity of the nitrile functional group. The primary danger lies in its classification as harmful through multiple routes of exposure: ingestion, skin contact, and inhalation.[3][4]

The causality for this multi-route toxicity stems from its ability to be absorbed into the bloodstream, where, like other nitriles, it can potentially interfere with cellular respiration.[5] Furthermore, its chemical structure leads to significant irritation of the skin, eyes, and respiratory system.[3][4][6]

Globally Harmonized System (GHS) Classification

A comprehensive understanding of the GHS classification is the foundation of a robust safety protocol. The consensus data from multiple safety data sheets (SDS) provides a clear picture of the required precautions.[3][4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

This table summarizes the primary hazards associated with 5-Bromo-2-fluorobenzonitrile, forming the basis for all handling and PPE recommendations.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Reliance on PPE alone is insufficient. A self-validating safety system begins with robust engineering controls designed to minimize exposure at the source.

Primary Engineering Controls

The high inhalation toxicity (Category 4) and respiratory irritation potential mandate that all handling of 5-Bromo-2-fluorobenzonitrile as a solid powder or in solution must be performed within a certified laboratory chemical fume hood.[7] This is non-negotiable. The fume hood provides constant airflow to capture and exhaust dust and vapors, preventing them from entering the operator's breathing zone. Furthermore, ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested, a critical requirement for any work involving skin and eye irritants.[8][9]

Personal Protective Equipment (PPE) Protocol

The choice of PPE is directly dictated by the GHS hazards. The following table outlines the minimum required PPE and the rationale for its use.

| Body Area | Required PPE | Rationale and Causality |

| Hands | Impervious Nitrile Gloves (double-gloving recommended) [7] | Protects against dermal absorption (Acute Dermal Toxicity, Cat. 4) and skin irritation (Skin Irritation, Cat. 2). Double-gloving provides an extra barrier against tears and permeation. |

| Eyes/Face | Chemical Safety Goggles and Face Shield [3][9][10] | Goggles provide a seal against dust and splashes. A face shield is required when there is a significant splash risk, protecting the entire face from this serious eye irritant (Eye Irritation, Cat. 2). |

| Body | Laboratory Coat | Prevents contamination of personal clothing.[7][10] |

| Respiratory | NIOSH-approved respirator (if dusts are generated outside a fume hood) [3] | Required only if engineering controls fail or during large-scale spill cleanup. Protects against inhalation toxicity (Acute Inhalation Toxicity, Cat. 4) and respiratory irritation. |

Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocol outline the lifecycle of handling 5-Bromo-2-fluorobenzonitrile in a laboratory setting.

Caption: Safe Handling Workflow for 5-Bromo-2-fluorobenzonitrile.

Experimental Protocol for Safe Handling

-

Pre-Handling Verification : Before removing from storage, visually inspect the container for any damage or loose cap. Cross-reference the label with your experimental plan.

-

Work Area Preparation : Ensure the fume hood is operational and the work surface is clean and uncluttered. Assemble all necessary equipment (spatulas, glassware, waste containers) within the hood.

-

Donning PPE : Put on all required PPE as outlined in Section 2.2 before opening the primary container.

-

Weighing and Transfer : To prevent dust generation, do not pour the solid powder. Use a spatula to carefully transfer the required amount to a tared, sealed weighing vessel. Perform all transfers deep within the fume hood.

-

Post-Handling Decontamination : After use, decontaminate all surfaces and equipment with an appropriate solvent. Immediately take off any contaminated clothing for proper laundering.[11]

-

Waste Disposal : Dispose of the compound and any contaminated materials (gloves, paper towels) in a clearly labeled, sealed container designated for halogenated organic waste, following institutional and local regulations.[3][11]

-

Final Hygiene : After doffing all PPE, wash hands and forearms thoroughly with soap and water.[12] Do not eat, drink, or smoke in the laboratory area.[3]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. The primary danger of nitrile compounds is their potential to metabolize into cyanide, inhibiting cellular respiration.[5][13] Therefore, all exposures must be treated with urgency.

Caption: Emergency First Aid Response Logic Tree.

First Aid Measures

-

Inhalation : Immediately move the affected person to fresh air.[3][14] If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][14] Seek medical help, especially if irritation persists.[3]

-

Eye Contact : Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[3][11] It is critical to remove contact lenses if present and easy to do.[3] An ophthalmologist must be consulted.

-

Ingestion : Rinse the mouth thoroughly with water.[3] Do not induce vomiting. Call a poison control center or seek immediate medical attention, and provide the Safety Data Sheet to the medical personnel.[14]

Spill and Leak Containment

-

Small Spills : For minor spills contained within a fume hood, carefully sweep up the solid material, avoiding dust creation, and place it into a sealed container for hazardous waste disposal.[12] Clean the area with a suitable solvent.

-

Large Spills : Evacuate the immediate area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it for disposal in a designated hazardous waste container.

Firefighting Procedures

In case of fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen bromide gas, hydrogen fluoride, and highly toxic hydrogen cyanide may be released.[12]

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Protective Actions : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[3][12]

Long-Term Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6][11] The storage area should be locked up and accessible only to authorized personnel.[3] Some suppliers recommend refrigeration (<15°C) in a dark place to optimize stability.[15]

-

Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic or violent reactions.[6][8]

-

Chemical Stability : The product is chemically stable under standard ambient conditions (room temperature). Avoid exposure to heat and direct sunlight.[16][17]

References

-

SAFETY DATA SHEET - Vitol.com . Vitol.com. [Link]

-

5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem . National Center for Biotechnology Information. [Link]

-

Cyanide Salts - Environmental Health and Safety - Dartmouth . Dartmouth College. [Link]

-

MSDS of 5-Bromo-2-fluorobenzonitrile . Capot Chemical Co., Ltd. [Link]

-

HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]

-

First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing . Monash University. [Link]

-

Cyanide | Chemical Emergencies - CDC . Centers for Disease Control and Prevention. [Link]

-

Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI . National Center for Biotechnology Information. [Link]

-

Storing Volatile Radioactive Compounds - Environmental Health & Safety . Georgia Institute of Technology. [Link]

-

GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia . Safe Work Australia. [Link]

-

Guidance on Safe Storage of Chemicals in Laboratories . University of St Andrews. [Link]

-

Information on Cyanide Compounds - Stanford Environmental Health & Safety . Stanford University. [Link]

-

2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile - MDPI . MDPI. [Link]

-

Diazonium compound - Wikipedia . Wikipedia. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ossila.com [ossila.com]

- 3. echemi.com [echemi.com]

- 4. 5-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2724900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 6. fishersci.com [fishersci.com]

- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. monash.edu [monash.edu]

- 14. fishersci.com [fishersci.com]

- 15. 4-Bromo-2-fluorobenzonitrile | 105942-08-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. vitol.com [vitol.com]

- 17. download.basf.com [download.basf.com]

Methodological & Application

Detailed protocol for Suzuki coupling with 5-Bromo-2-fluorobenzonitrile

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-2-fluorobenzonitrile

Executive Summary

5-Bromo-2-fluorobenzonitrile (CAS: 179897-89-3) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents.[1] Its utility lies in the orthogonal reactivity of its substituents: the bromine atom serves as a handle for cross-coupling, while the fluoro-nitrile motif remains available for subsequent nucleophilic aromatic substitution (

However, this dual reactivity presents a specific challenge during Suzuki coupling. The electron-withdrawing nitrile group at the ortho position activates the C-F bond, rendering it susceptible to displacement by nucleophilic bases (hydroxides, alkoxides) or competitive coupling. This protocol details a chemoselective methodology to exclusively activate the C-Br bond while preserving the C-F motif, utilizing a controlled base/ligand system.

Strategic Analysis: The Electronic Landscape

To ensure success, one must understand the electronic "push-pull" of the substrate:

-

C5-Bromine (Target): The desired site of oxidative addition.[2] The electron-poor nature of the ring (due to -CN and -F) facilitates the insertion of Pd(0), making oxidative addition rapid.

-

C2-Fluorine (Liability): The fluorine atom is ortho to the nitrile group. The strong inductive effect of the nitrile group (

) lowers the energy of the LUMO at the C2 position, making it highly electrophilic. -

The Risk: Using strong, nucleophilic bases (e.g., NaOEt, KOH) or high temperatures can lead to

side reactions, producing Byproduct B (ether/phenol) instead of Product A (Biaryl).

Mechanistic Pathway & Chemoselectivity[2]

Figure 1: Chemoselectivity map highlighting the competition between the desired Suzuki cycle and the undesired

Critical Control Parameters

| Parameter | Recommendation | Rationale |

| Base | Mild inorganic bases minimize | |

| Catalyst | The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and promoting reductive elimination over side reactions. | |

| Solvent | 1,4-Dioxane / | Provides necessary solubility for the organic halide and the inorganic base. |

| Temp | 80°C - 90°C | Sufficient for coupling but below the threshold where C-F cleavage becomes significant. |

Protocol A: The "Workhorse" Method

Recommended for standard aryl boronic acids.

Materials:

-

5-Bromo-2-fluorobenzonitrile (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

- (3 - 5 mol%)

- (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane and Deionized Water (4:1 ratio)[3]

Step-by-Step Procedure:

-

Charge Solids: In a reaction vial or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and

(2.0 equiv).-

Note: Finely powdered base improves reaction kinetics.

-

-

Catalyst Addition: Add

(0.05 equiv). -

Degassing (Crucial): Seal the vessel with a septum. Evacuate under high vacuum and backfill with Nitrogen or Argon. Repeat this cycle 3 times. Oxygen is the primary cause of catalyst death and homocoupling.

-

Solvent Addition: Syringe in the degassed 1,4-Dioxane/Water mixture.

-

Reaction: Heat the mixture to 85°C with vigorous stirring.

-

Monitoring: Check via LC-MS or TLC after 2 hours. Most reactions complete within 4-6 hours.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "High-Difficulty" Method

Recommended for sterically hindered boronic acids or when Protocol A yields <50%.

Rationale: Bulky, electron-rich phosphine ligands like XPhos facilitate oxidative addition and, more importantly, accelerate transmetallation with hindered partners.

Materials:

-

Pre-catalyst:

(2 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4-8 mol%)

-

Base:

(3.0 equiv) -

Solvent: Toluene / Water (10:1) or n-Butanol (for higher temp stability).

Modifications to Procedure:

-

Pre-complexation: It is often beneficial to stir the

and XPhos in the solvent for 10 minutes under Argon before adding the substrates to ensure active catalyst formation ( -

Temperature: This system is robust up to 100-110°C, but monitor the C-F stability closely.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic tree to diagnose the failure mode.

Figure 2: Troubleshooting decision tree for optimizing the coupling of fluorobenzonitriles.

Specific Notes on 5-Bromo-2-fluorobenzonitrile:

-

Hydrolysis Risk: The nitrile group (-CN) can hydrolyze to the amide/acid under prolonged heating in basic water. If this occurs, switch to anhydrous conditions using

or -

Purification: The product often has a similar Rf to the starting material. A gradient of 0-20% EtOAc in Hexanes is usually effective.

References

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025).[6][7] Application Notes for Suzuki Coupling with Halogenated Pyrimidines and Benzonitriles. BenchChem Protocols. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile Product Specification and Reactivity Profile. Link

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-fluorobenzonitrile

Executive Summary

5-Bromo-2-fluorobenzonitrile is a high-value pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., MEK, EGFR inhibitors) and androgen receptor antagonists. The simultaneous presence of a nitrile group, an aryl fluoride, and an aryl bromide presents a unique chemoselectivity challenge.

This Application Note details a robust protocol for the Buchwald-Hartwig Cross-Coupling of 5-Bromo-2-fluorobenzonitrile with secondary amines. Unlike standard aryl halide couplings, this substrate requires specific tuning to prevent Nucleophilic Aromatic Substitution (

Key Deliverables:

-

High Chemoselectivity: >98% C-N bond formation at C5 (Br) vs C2 (F).

-

Functional Group Tolerance: Preservation of the nitrile moiety.

-

Scalable Workflow: Protocol adaptable from mg to multigram scale.

Scientific Rationale & Mechanistic Insight

The Chemoselectivity Challenge

The substrate contains two potential electrophilic sites. The success of this protocol relies on exploiting the kinetic difference between Palladium-catalyzed Oxidative Addition and Base-mediated

-

Site A (C5-Br): The target for Buchwald-Hartwig coupling.[1][2][3][4][5][6] The C-Br bond is weaker than C-F, making it the preferred site for oxidative addition by

. -

Site B (C2-F): Susceptible to

. The ortho-cyano group is a strong electron-withdrawing group (EWG), significantly lowering the energy barrier for nucleophilic attack at the C2 position.

Critical Parameter Selection

| Parameter | Selection | Rationale |

| Catalyst Precursor | Stable sources of Pd(0)/Pd(II). | |

| Ligand | Xantphos | A wide bite-angle bisphosphine. It facilitates Reductive Elimination (forming the C-N bond) and stabilizes the Pd-center, preventing catalyst death which often leads to non-catalyzed |

| Base | CRITICAL. Strong bases like | |

| Solvent | 1,4-Dioxane | High boiling point allows for thermal activation (80-100°C) required for the catalytic cycle while maintaining solubility of the inorganic base. |

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the specific intervention points of this protocol.

Figure 1: Mechanistic pathway highlighting the kinetic preference for Pd-catalyzed coupling (Blue) over the undesired

Experimental Protocol

Materials & Reagents[5]

-

Substrate: 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

-

Amine: Morpholine (1.2 equiv) [Representative Secondary Amine]

-

Catalyst:

(2.0 mol% Pd) -

Ligand: Xantphos (4.0 mol%)

-

Base:

(2.0 equiv), dried at 120°C overnight. -

Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a glovebox or under Argon, mix

and Xantphos in a small volume of dioxane. Stir for 10 minutes at RT until the solution turns a clear orange/red. This ensures active catalyst formation before substrate exposure.

-

-

Reaction Assembly:

-

To a flame-dried reaction vial equipped with a magnetic stir bar, add:

-

5-Bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol)

- (650 mg, 2.0 mmol)

-

-

Note: If using a solid amine, add it here.

-

Seal the vial with a septum cap. Evacuate and backfill with Argon (

).

-

-

Solvent & Reagent Addition:

-

Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

Inject Morpholine (105

L, 1.2 mmol). -

Inject the pre-formed Catalyst/Ligand solution (or add solid catalyst/ligand in step 2 if skipping pre-complexation).

-

-

Reaction:

-

Place the vial in a pre-heated block at 90°C .

-

Stir vigorously (800-1000 rpm) to ensure suspension of the heterogeneous base.

-

Monitor by HPLC or TLC at 4 hours.

-

Endpoint: Typically 4-16 hours depending on amine sterics.

-

-

Workup:

-

Cool to Room Temperature.[7]

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with Water (

) and Brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).[7] The product typically elutes in 10-30% EtOAc.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-amino-2-fluorobenzonitriles.

Data & Optimization Guide

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or Oxygen poisoning. | Ensure rigorous degassing. Switch to |

| Formation of Impurity B ( | Base is too strong or Temp is too high. | Verify base is |

| Debromination (Hydrodehalogenation) | Solvent wet or Hydride source present. | Use fresh anhydrous dioxane. Ensure amine is free of alcohol impurities. |

| Nitrile Hydrolysis | Wet base + High Temp. | Dry |

Ligand Screening (If Xantphos fails)

While Xantphos is the "First Choice" for this scaffold, sterically hindered amines may require alternative ligands.

-

BrettPhos: Excellent for primary amines, but higher risk of

due to higher reactivity. Use with -

RuPhos: Ideal for secondary amines with moderate steric bulk.

-

BINAP: A classic alternative to Xantphos, often provides similar selectivity but slower kinetics.

References

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][8][9][10] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

-

Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: The discovery that Xantphos can be trans-chelating in a palladium complex.[8] Journal of the American Chemical Society, 124(21), 6043-6048.

-

BenchChem Application Notes. (2025). General protocols for Buchwald-Hartwig Amination of Halogenated Heterocycles.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols: 5-Bromo-2-fluorobenzonitrile as a Versatile Precursor for Advanced OLED Materials

Introduction: The Strategic Importance of 5-Bromo-2-fluorobenzonitrile in OLED Emitter Synthesis

In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, color purity, and operational lifetime, the molecular architecture of the emissive and charge-transport materials is paramount. 5-Bromo-2-fluorobenzonitrile has emerged as a critical building block for the synthesis of high-performance OLED materials, particularly for blue thermally activated delayed fluorescence (TADF) emitters. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, an electron-withdrawing cyano group, and a strategically positioned fluorine atom—offers a powerful toolkit for the rational design of organic semiconductors.

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of various donor or acceptor moieties.[1] This allows for the construction of complex molecular frameworks with tailored electronic properties.

The cyano (CN) group at the 1-position plays a crucial role in the electronic nature of the resulting molecule. Its strong electron-withdrawing character helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is essential for efficient electron injection and transport.[2] Furthermore, the cyano group is a key component in many TADF emitters, contributing to the necessary charge-transfer character of the excited state.[3]

The fluorine atom at the 2-position, ortho to the point of coupling, exerts a significant influence on the molecule's conformation and electronic properties. Its steric and electronic effects can induce a twisted geometry between the benzonitrile core and the coupled aromatic system. This twisting is crucial for minimizing the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a fundamental requirement for efficient TADF.[4] Additionally, fluorine substitution can enhance thermal and morphological stability, leading to longer device lifetimes.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Bromo-2-fluorobenzonitrile as a precursor for OLED materials. We will delve into the synthetic protocols, mechanistic considerations, and the profound impact of its structural features on the performance of the final OLED devices.

Synthetic Pathways and Methodologies

The true utility of 5-Bromo-2-fluorobenzonitrile lies in its reactivity in palladium-catalyzed cross-coupling reactions. These reactions provide a robust and versatile platform for the synthesis of a diverse library of OLED materials.

Buchwald-Hartwig Amination: A Gateway to Donor-Acceptor Architectures

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of 5-Bromo-2-fluorobenzonitrile with a wide range of nitrogen-containing heterocycles, such as carbazoles, which are excellent hole-transporting (donor) moieties.[6][7] The resulting donor-acceptor molecules are fundamental structures for TADF emitters.

Protocol 1: Synthesis of 2-(9H-carbazol-9-yl)-5-cyanobenzonitrile

This protocol details the synthesis of a key intermediate for blue TADF emitters via a Buchwald-Hartwig C-N cross-coupling reaction.

Reaction Scheme:

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Sterically Tuned Ortho-Phenylene-Linked Donor–Acceptor Benzothiazole-Based Boron Difluoride Complexes as Thermally-Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Precision Functionalization of 5-Bromo-2-fluorobenzonitrile: A Guide to Palladium-Catalyzed Cross-Couplings

Introduction: The Privileged Scaffold in Drug Discovery

5-Bromo-2-fluorobenzonitrile is a high-value pharmacophore intermediate, most notably serving as the core scaffold for Febuxostat (a non-purine xanthine oxidase inhibitor used for gout).[1] Its utility extends beyond a single drug; it acts as a linchpin in medicinal chemistry due to its unique electronic and steric profile.

The Electronic "Sweet Spot"

The molecule features three distinct functional handles on a benzene ring:

-

Bromine (C-Br, pos. 5): The primary site for Palladium (Pd) oxidative addition.[1]

-